Eriofertin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(6E,10E)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-5-12(3)19(23)25-17-9-14(10-21)8-15(22)6-11(2)7-16-18(17)13(4)20(24)26-16/h5,7-8,15-18,21-22H,4,6,9-10H2,1-3H3/b11-7+,12-5+,14-8+ |
InChI Key |
LMMIAIJOVZTZBV-MRQAVUBBSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C/C(=C\C(C/C(=C/C2C1C(=C)C(=O)O2)/C)O)/CO |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)CO |
Synonyms |
eriofertin |
Origin of Product |
United States |
Ii. Natural Occurrence, Distribution, and Biosynthetic Pathways of Eriofertin
Botanical Origin and Phylogenetic Distribution
The presence of Eriofertin is closely linked to specific plant lineages, primarily within the vast and diverse Asteraceae family. Its distribution is not uniform but is rather concentrated in certain genera that have evolved the genetic and enzymatic machinery for its synthesis.
This compound Occurrence within the Asteraceae (Compositae) Family
The Asteraceae, also known as the composite family, is one of the largest families of flowering plants, comprising over 32,000 known species. nih.gov A significant chemical characteristic of this family is the production of a wide array of sesquiterpene lactones, with over 5,000 distinct structures identified. researchgate.net These compounds are believed to play crucial roles in the plant's defense mechanisms against herbivores and pathogens. koreascience.kr this compound, as a member of this chemical class, is found within this family, which is known for producing other well-known sesquiterpene lactones like artemisinin (B1665778) and parthenolide. cornell.edu The structural backbone of this compound places it within the germacranolide subclass of sesquiterpene lactones, a common structural type within the Asteraceae. nih.gov
Identification in Specific Plant Genera and Species
This compound has been identified in plants belonging to the genus Eriophyllum, commonly known as woolly sunflowers. Specifically, the species Eriophyllum confertiflorum, or golden yarrow, is a known source of this compound. This plant is a perennial herb or small shrub native to western North America. The genus Eriophyllum is part of the Madieae tribe within the Asteroideae subfamily of the Asteraceae.
Table 1: Botanical Classification of this compound-Containing Plant
| Taxonomic Rank | Classification |
| Kingdom | Plantae |
| Clade | Tracheophytes |
| Clade | Angiosperms |
| Clade | Eudicots |
| Clade | Asterids |
| Order | Asterales |
| Family | Asteraceae |
| Genus | Eriophyllum |
| Species | Eriophyllum confertiflorum |
Geographic and Ecological Distribution Patterns
The distribution of this compound is directly tied to the geographical and ecological range of its host plant, Eriophyllum confertiflorum. This species is predominantly found in western North America, with a significant presence in California and extending into Baja California, Mexico. It occupies a variety of habitats, including chaparral, coastal sage scrub, and oak woodlands.
Eriophyllum confertiflorum is adapted to dry, open environments and is often found on brushy slopes from sea level up to elevations of 8,000 feet. The plant is drought-tolerant and thrives in well-drained, rocky, or sandy soils. Its prevalence can increase in areas following wildfires. The production of this compound and other sesquiterpene lactones may be influenced by these environmental stressors, such as herbivory pressure and dry conditions, as part of the plant's adaptive defense strategy.
Elucidation of this compound Biosynthetic Pathways
The biosynthesis of this compound follows the general pathway for sesquiterpenoid compounds, which are derived from isoprene (B109036) units. This intricate process involves the assembly of a C15 hydrocarbon skeleton followed by a series of specific enzymatic modifications to yield the final complex structure.
Isoprenoid Precursor Metabolism and Germacranolide Scaffolding
The fundamental building blocks for all isoprenoids, including this compound, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these five-carbon units are produced through two main pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. For sesquiterpenoids like this compound, the precursors are primarily supplied by the MVA pathway.
Three molecules of IPP are sequentially condensed with DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). This reaction is the committed step for the biosynthesis of sesquiterpenes. The cyclization of the linear FPP molecule is a crucial step that determines the basic carbon skeleton of the resulting sesquiterpenoid. In the case of germacranolides like this compound, FPP is cyclized by the enzyme germacrene A synthase (GAS) to form (+)-germacrene A. This ten-membered ring structure of germacrene A serves as the foundational scaffold for the subsequent enzymatic modifications that lead to the diverse array of germacranolide structures.
Enzymatic Transformations and Key Intermediates in this compound Biogenesis
Following the formation of the germacrene A scaffold, a series of oxidative reactions occur, which are typically catalyzed by cytochrome P450 monooxygenases (P450s). The biosynthesis of germacranolide lactones generally proceeds through the following key steps:
Oxidation of Germacrene A: The methyl group at the C12 position of germacrene A undergoes a three-step oxidation to a carboxylic acid, forming germacrene A acid. This reaction is catalyzed by a specific P450 enzyme known as germacrene A oxidase (GAO).
Hydroxylation: The germacrene A acid molecule is then hydroxylated at a specific position on the carbon ring. For the formation of a γ-lactone ring, which is characteristic of many sesquiterpene lactones, hydroxylation often occurs at the C6 or C8 position.
Lactonization: The introduction of the hydroxyl group facilitates a spontaneous or enzyme-mediated intramolecular cyclization (lactonization) between the hydroxyl group and the C12 carboxyl group, forming the characteristic lactone ring of the germacranolide.
The specific enzymatic transformations that decorate the germacranolide scaffold to produce the final structure of this compound have not been fully elucidated. However, the process would involve a series of specific hydroxylases, acetyltransferases, and other modifying enzymes that add the functional groups characteristic of the this compound molecule. The precise sequence and nature of these enzymatic steps contribute to the vast structural diversity of sesquiterpene lactones found in the Asteraceae family.
Table 2: Key Precursors and Intermediates in Germacranolide Biosynthesis
| Compound | Chemical Class | Role in Pathway |
| Isopentenyl diphosphate (IPP) | Isoprenoid | C5 building block |
| Dimethylallyl diphosphate (DMAPP) | Isoprenoid | C5 building block/starter unit |
| Farnesyl pyrophosphate (FPP) | Sesquiterpenoid precursor | C15 linear precursor to all sesquiterpenoids |
| (+)-Germacrene A | Germacrene | C15 cyclic hydrocarbon scaffold |
| Germacrene A acid | Germacrene acid | Oxidized intermediate |
| Costunolide (B1669451) | Germacranolide | A common germacranolide intermediate |
Post-Cyclization Modifications and Diversification Mechanisms
The core isoflavonoid (B1168493) skeleton, formed through cyclization of a chalcone (B49325) precursor, undergoes a series of enzymatic modifications that lead to the vast diversity of isoflavonoid structures observed in nature, including the compound this compound (also referred to as Eriotriochin). These post-cyclization modifications are crucial for the bioactivity and function of the final molecule. While the specific enzymatic steps leading to this compound have not been fully elucidated, the structure of the molecule suggests the involvement of several key modification processes common in isoflavonoid biosynthesis, particularly within the Erythrina genus.
Hydroxylation: The isoflavonoid scaffold is often decorated with hydroxyl groups at various positions. This is typically catalyzed by cytochrome P450-dependent monooxygenases (CYPs), such as flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H). These enzymes play a critical role in determining the hydroxylation pattern of the B-ring, which in turn influences the subsequent modifications and the biological activity of the resulting compound.
Prenylation: A characteristic feature of many Erythrina isoflavonoids is the presence of prenyl groups. This modification is carried out by prenyltransferases, which attach isoprene units to the isoflavonoid core. These enzymes often exhibit regioselectivity, adding prenyl groups to specific positions on the aromatic rings. The addition of these lipophilic prenyl moieties can significantly alter the pharmacological properties of the isoflavonoids.
O-methylation: The hydroxyl groups on the isoflavonoid skeleton can be further modified by O-methylation, a reaction catalyzed by O-methyltransferases (OMTs). This modification can affect the solubility, stability, and bioactivity of the compound.
Glycosylation: Isoflavonoids can also be glycosylated, a process involving the attachment of sugar moieties to hydroxyl groups. This is mediated by glycosyltransferases (GTs) and can influence the subcellular localization, solubility, and bioavailability of the isoflavonoids.
Formation of the 2-hydroxyethoxy moiety: A distinctive feature of this compound is the presence of a 2-hydroxyethoxy group. The enzymatic machinery responsible for the formation and attachment of this particular moiety to the isoflavonoid core has not been characterized. It likely involves a multi-step process catalyzed by a series of specialized enzymes.
The diversification of isoflavonoids within a plant species is a result of the combinatorial action of these modifying enzymes. The expression and activity of the genes encoding these enzymes are tightly regulated, leading to the production of a specific profile of isoflavonoids in different tissues and at different developmental stages.
Genetic and Transcriptomic Insights into this compound Production
Direct genetic or transcriptomic studies specifically targeting this compound biosynthesis in Erythrina eriotriocha are currently unavailable. However, valuable insights can be drawn from transcriptomic analyses of related species, such as Erythrina velutina, and the broader knowledge of isoflavonoid biosynthesis genes in leguminous plants.
A transcriptome analysis of Erythrina velutina identified a significant number of transcripts encoding enzymes involved in flavonoid and isoflavonoid biosynthesis. This provides a foundational list of candidate genes that are likely involved in the production of isoflavonoid precursors for this compound in the closely related Erythrina eriotriocha.
The following table summarizes the key enzyme families and the number of putative transcripts identified in Erythrina velutina that are relevant to the biosynthesis of the isoflavonoid core of this compound.
| Enzyme Family | Abbreviation | Function in Isoflavonoid Biosynthesis | Number of Putative Transcripts in Erythrina velutina |
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid | 1 |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid | 2 |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA | 3 |
| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone | 5 |
| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin | 4 |
| Isoflavone synthase | IFS | A key enzyme that converts flavanones to isoflavones | 2 |
| Isoflavone reductase | IFR | Involved in the reduction of isoflavones | 4 |
| Pterocarpan (B192222) reductase | PTR | Involved in the biosynthesis of pterocarpan phytoalexins | 2 |
| Vestitone reductase | VR | Involved in the biosynthesis of pterocarpan phytoalexins | 4 |
This data is based on a transcriptome analysis of Erythrina velutina and represents putative gene transcripts. The actual number and function of these genes in Erythrina eriotriocha may vary.
Further diversification of the isoflavonoid backbone to yield this compound would require the expression of genes encoding specific modifying enzymes, such as:
Cytochrome P450s (CYPs): Responsible for hydroxylation and potentially other oxidative modifications.
Prenyltransferases (PTs): Catalyze the addition of prenyl groups. Several classes of PTs are known to be involved in flavonoid modification.
O-methyltransferases (OMTs): Mediate the methylation of hydroxyl groups.
Glycosyltransferases (GTs): Involved in the attachment of sugar moieties.
Dioxygenases and other specialized enzymes: Potentially responsible for the formation of the unique 2-hydroxyethoxy group.
The regulation of these biosynthetic genes is likely controlled by a network of transcription factors, which are in turn responsive to developmental cues and environmental stimuli. The identification and characterization of these regulatory and biosynthetic genes in Erythrina eriotriocha will be essential for a complete understanding of this compound production and for potential metabolic engineering efforts.
Iii. Advanced Chemical Synthesis and Structural Modification of Eriofertin
Semi-Synthesis and Derivatization Approaches to Eriofertin Analogues
Preparation of this compound Derivatives for Biological Probing
General principles of these synthetic strategies are well-established in the field of organic chemistry, but their specific application to this compound has not been described in the accessible literature.
Iv. Molecular and Cellular Mechanisms of Eriofertin Action
Biochemical Interactions and Molecular Targets
The biological activity of Eriofertin is rooted in its chemical structure, which facilitates interactions with various cellular components. Its mechanisms of action involve direct enzyme modulation, binding to macromolecules, and influencing signal transduction pathways.
This compound has been identified as a potent modulator of enzymatic activity, with a notable inhibitory effect on phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway. Research has demonstrated that this compound, also identified as 7α-hydroxy-3-desoxyzaluzanin C, irreversibly inhibits PFK from rabbit muscle. scielo.org.mxredalyc.org This inhibition is highly effective, with this compound exhibiting the lowest apparent inhibitory constant (Ki) among a series of ten tested sesquiterpene lactones, indicating its superior potency in inactivating this enzyme. scielo.org.mxredalyc.org
The inhibitory action of this compound on PFK involves a reduction in the enzyme's maximum velocity (Vmax) and an increase in the Michaelis constant (Km) with respect to its substrate, fructose-6-phosphate. scielo.org.mx The substrates of PFK, namely adenosine-5'-triphosphate (B57859) (ATP) and fructose-6-phosphate, have been shown to protect the enzyme from inhibition by this compound, suggesting that the interaction occurs at or near the active site. scielo.org.mx
| Compound | Compound Type | Apparent Ki (mM) |
|---|---|---|
| This compound (7α-hydroxy-3-desoxyzaluzanin C) | Guaianolide | 0.076 |
| Zaluzanin C | Guaianolide | 1.88 |
| 3-Deoxyzaluzanin C | Guaianolide | 2.36 |
| 8α-Hydroxy-3-desoxyzaluzanin C | Guaianolide | 3.23 |
| Allodesacetylconfertiflorin | Pseudoguaianolide | 3.24 |
| Parthenin | Pseudoguaianolide | 21.49 |
Data sourced from Vargas et al. scielo.org.mx
The primary mechanism underlying the bioactivity of this compound and other sesquiterpene lactones is their ability to form covalent bonds with biological macromolecules. researchgate.net This reactivity is attributed to the α-methylene-γ-lactone moiety, which acts as a Michael acceptor for nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. scielo.org.mxredalyc.orgresearchgate.net
The irreversible inhibition of phosphofructokinase by this compound serves as a prime example of this covalent interaction. scielo.org.mxredalyc.org Studies have shown that preincubation of this compound with dithiothreitol (B142953) (DTT), a sulfhydryl-containing reagent, completely neutralizes its inhibitory effect on PFK. scielo.org.mxredalyc.org This finding strongly supports the hypothesis that this compound's mechanism involves the alkylation of essential thiol groups on the enzyme, leading to its inactivation. scielo.org.mxredalyc.orgresearchgate.net This capacity for covalent modification is a key determinant of the broad biological effects observed for this class of compounds. researchgate.netd-nb.info
While specific receptor binding for this compound has not been fully elucidated, research on the broader class of sesquiterpene lactones indicates that their biological effects are mediated through the modulation of critical intracellular signaling pathways. nih.govoaepublish.com Rather than interacting with a single cell-surface receptor, these compounds are thought to enter the cell and covalently modify key signaling proteins, thereby altering their function. researchgate.net
Sesquiterpene lactones have been shown to interfere with several major pathways that are crucial for cellular regulation:
NF-κB Pathway: Many sesquiterpene lactones are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. oaepublish.com They can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of target genes involved in inflammation and cell survival. researchgate.net
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another target. oaepublish.com By inhibiting STAT3 activation, sesquiterpene lactones can downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, making cells more susceptible to apoptosis. oaepublish.com
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, which is central to cell proliferation, can be modulated by these compounds. nih.govresearchgate.net For instance, the sesquiterpene lactone costunolide (B1669451) has been found to directly inhibit MEK1/2, key kinases in this cascade. nih.gov
PI3K/Akt/mTOR Pathway: This pathway is fundamental for cell growth, proliferation, and survival. nih.govfrontiersin.org Sesquiterpene lactones can suppress the activity of key molecules within this cascade, contributing to their anti-proliferative effects. nih.gov
This compound's Effects on Cellular Processes in vitro
In non-clinical cell line models, this compound and related compounds have demonstrated significant effects on fundamental cellular processes, including proliferation, differentiation, and programmed cell death.
Sesquiterpene lactones consistently demonstrate anti-proliferative effects in various cell line models, often in a time- and dose-dependent manner. nih.gov The inhibition of cellular proliferation is a direct consequence of the molecular interactions described previously, such as the disruption of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) and the induction of cell cycle arrest. nih.govnih.gov
The influence of sesquiterpene lactones on cellular differentiation is more complex, with studies showing that these compounds can either induce or inhibit differentiation depending on the cell type and context. frontiersin.org These effects are mediated through the modulation of various signaling pathways, including JAK-STAT, PI3K-Akt, MAPK, and NF-κB, which are critical regulators of cell fate decisions. frontiersin.org
A hallmark of the cellular activity of sesquiterpene lactones is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in proliferating cells. nih.govnih.govmdpi.com
Cell Cycle Arrest: Numerous studies have shown that sesquiterpene lactones can halt the progression of the cell cycle, most commonly at the G2/M phase. researchgate.netnih.gov This arrest prevents cells from entering mitosis and dividing. The molecular mechanism behind this effect involves the modulation of key cell cycle regulatory proteins. For example, the sesquiterpene lactone dehydrocostus lactone was found to cause a significant decrease in the expression of the cyclin-dependent kinase cdc2 (CDK1) and its binding partner, cyclin B1, which are essential for the G2/M transition. nih.gov Furthermore, an increase in the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21 has been observed, which contributes to the cell cycle blockade. researchgate.net
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G0 (Apoptotic) |
|---|---|---|---|---|
| Control | 53.3 | 23.5 | 23.2 | 2.1 |
| Tomentosin (2.5 µg/mL) | 15.2 | 10.3 | 74.5 | 11.2 |
| Inuviscolide (2.5 µg/mL) | 12.5 | 9.8 | 77.7 | 10.5 |
Data illustrates the general effect of sesquiterpene lactones on inducing G2/M arrest and apoptosis, as sourced from Rozenblat et al. researchgate.net
Induction of Apoptosis: The induction of apoptosis by sesquiterpene lactones is a well-documented phenomenon and a primary mechanism for their cytotoxic activity against cancer cell lines. nih.govfrontiersin.org This process is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:
Modulation of Bcl-2 family proteins: Sesquiterpene lactones often cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance in favor of apoptosis. nih.govfrontiersin.org
Caspase Activation: These compounds lead to the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program. researchgate.netnih.gov
Disruption of Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential is frequently observed, leading to the release of cytochrome c into the cytoplasm, a key step in the intrinsic apoptotic pathway. researchgate.netnih.gov
Investigating this compound Activity in Non-Human Biological Systems
Despite a comprehensive search of scientific literature, no specific studies detailing the effects of the chemical compound this compound were identified for the following subsections. Research into the broader class of compounds to which this compound belongs, sesquiterpene lactones, indicates a range of biological activities; however, per the specific constraints of this article, only information directly pertaining to this compound can be presented.
Effects in in vitro and ex vivo Biological Models (e.g., isolated tissues, organoids)
No research data was found describing the effects of this compound in in vitro or ex vivo biological models. Studies on other sesquiterpene lactones have shown activities such as cytotoxicity against various cell lines and anti-inflammatory effects in isolated cell assays, but these findings cannot be directly attributed to this compound without specific experimental evidence. nih.govfrontiersin.orgmdpi.comnih.govuran.uamdpi.comfrontiersin.orgkoreascience.kr
This compound's Biological Role in Plant-Environment Interactions
There is no specific information available in the scientific literature regarding the biological role of this compound in plant-environment interactions. Sesquiterpene lactones, as a class, are known to be involved in plant defense mechanisms, including acting as antifeedants against herbivores and exhibiting allelopathic properties that inhibit the growth of competing plants. nih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov However, the specific contribution of this compound to these processes in its source plant, likely from the Eriophyllum genus, has not been documented. wikipedia.orggardenia.netuci.edunaturecollective.orgwildflowersofjoshuatreecountry.com
Activity Profiling in Established Non-Clinical Animal Models (e.g., in vivo activity studies without human clinical correlation)
No published studies were identified that profiled the activity of this compound in established non-clinical animal models. While various sesquiterpene lactones have been investigated in animal models for their anti-inflammatory and anti-tumor activities, there is a lack of in vivo data specifically for this compound. uran.uakoreascience.krnih.gov
V. Structure Activity Relationship Sar Studies for Research Advancement
Delineation of Pharmacophoric Features for Eriofertin's Bioactivity
The biological activity of sesquiterpene lactones like this compound is largely attributed to a set of specific structural motifs known as pharmacophores. These features are the essential elements that interact with biological targets, leading to a pharmacological response. For this compound and related compounds, the following pharmacophoric features are considered critical for their bioactivity:
α-Methylene-γ-lactone Moiety: This is arguably the most significant pharmacophoric feature for the bioactivity of many sesquiterpene lactones. The exocyclic α-methylene group conjugated with the γ-lactone acts as a Michael acceptor, enabling it to react with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins. This covalent interaction can lead to the inhibition of key enzymes and transcription factors involved in various cellular processes, including inflammation and cell proliferation.
Cyclopentenone Ring: The presence of a cyclopentenone ring system can also contribute to the biological activity. Similar to the α-methylene-γ-lactone, the enone functionality within this ring can participate in Michael-type additions with biological nucleophiles, further enhancing the compound's ability to modulate protein function.
Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups can impact the molecule's solubility and its ability to form hydrogen bonds with amino acid residues in the active site of a target protein. These interactions can play a crucial role in the binding affinity and selectivity of the compound.
| Pharmacophoric Feature | Putative Role in Bioactivity |
|---|---|
| α-Methylene-γ-lactone | Covalent modification of target proteins via Michael addition |
| Cyclopentenone Ring | Potential for Michael addition reactions, contributing to target inhibition |
| Ester Side Chains | Modulation of lipophilicity, cell permeability, and target binding |
| Hydroxyl Groups | Formation of hydrogen bonds with target proteins, influencing solubility |
Rational Design and Synthesis of this compound Analogues for SAR Probing
The rational design of this compound analogues is a key strategy to systematically probe its SAR. This process involves the targeted chemical modification of the this compound scaffold to understand the contribution of each structural element to its biological activity. The synthesis of these analogues allows for a direct assessment of how changes in the molecule's structure affect its function.
Key synthetic modifications could include:
Modification of the α-Methylene-γ-lactone: Saturation of the exocyclic double bond to a methyl group or its complete removal would be expected to significantly reduce or abolish cytotoxicity, confirming its role as a primary pharmacophore.
Alteration of Ester Groups: Synthesis of a series of analogues with different ester side chains (e.g., varying chain length, branching, or aromaticity) can help to optimize lipophilicity and potency. For instance, replacing an acetyl group with a larger, more lipophilic group might enhance cell membrane penetration.
Derivatization of Hydroxyl Groups: Esterification or etherification of hydroxyl groups can provide insights into the importance of hydrogen bonding for target interaction. The synthesis of both epimers at a chiral center bearing a hydroxyl group can also reveal the stereochemical requirements for activity.
Skeletal Modifications: While more synthetically challenging, modifications to the core ring structure could lead to the discovery of novel scaffolds with improved properties.
The synthesized analogues would then be subjected to a battery of biological assays to evaluate their activity, allowing for the construction of a comprehensive SAR model.
Conformational Analysis and its Correlation with Biological Profile
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogues aims to determine the preferred spatial arrangement of the molecule in solution and, ideally, when bound to its target. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are employed for this purpose.
For flexible molecules like sesquiterpene lactones, which often possess a ten-membered ring, multiple low-energy conformations can coexist in equilibrium. The specific conformation that is recognized by and binds to a biological target is known as the "bioactive conformation." Understanding the conformational preferences of this compound can provide valuable insights into its biological activity.
For instance, the relative orientation of the α-methylene-γ-lactone and other functional groups is dictated by the conformation of the carbocyclic skeleton. A conformation that presents the Michael acceptor group in a more accessible manner for reaction with a target protein would likely be associated with higher activity. By correlating the conformational properties of a series of analogues with their biological activities, it may be possible to identify the key conformational features required for a potent biological response.
Comparative Analysis of this compound and Related Sesquiterpene Lactones (e.g., Eriofertopin) in SAR Studies
Comparing the SAR of this compound with that of structurally related sesquiterpene lactones, such as Eriofertopin, can provide valuable insights into the subtle structural features that govern bioactivity. This compound and Eriofertopin are both heliangolides and share a similar core structure, but they differ in their substitution patterns, particularly the ester functionalities.
For example, if this compound shows higher cytotoxicity than Eriofertopin against a particular cancer cell line, the structural differences between them, such as the specific ester groups at certain positions, can be pinpointed as potential determinants of this enhanced activity. This comparative approach helps to build a more robust and predictive SAR model for this class of compounds.
| Compound | Key Structural Features | Hypothesized SAR Implications |
|---|---|---|
| This compound | Specific ester groups at defined positions. | The nature of these esters likely influences lipophilicity and target interaction, contributing to its specific biological activity profile. |
| Eriofertopin | Different ester groups compared to this compound. | The variation in ester functionalities may lead to altered potency, selectivity, or pharmacokinetic properties compared to this compound. |
By systematically investigating these aspects of this compound's SAR, the scientific community can pave the way for the development of new and more effective therapeutic agents based on this natural product scaffold.
Vi. Advanced Analytical Methodologies for Eriofertin Research
High-Resolution Spectroscopic Techniques for Structural and Mechanistic Studies
High-resolution spectroscopy is fundamental to the structural elucidation of novel compounds and for probing their mechanism of action at a molecular level.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the intricate structure of molecules like eriofertin. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals and establishing the connectivity and spatial relationships of atoms within the molecule.
Correlation Spectroscopy (COSY): This is one of the most fundamental 2D NMR experiments used to identify protons that are coupled to each other, typically through two or three bonds. mmu.ac.uklibretexts.orgprinceton.edu In the context of a sesquiterpene lactone, COSY spectra would reveal correlations between adjacent protons, allowing for the tracing of the carbon skeleton fragment by fragment. For instance, the protons on adjacent carbons in the cycloalkane ring of this compound would show cross-peaks in a COSY spectrum, helping to piece together the ring structure. sci-hub.se
Total Correlation Spectroscopy (TOCSY): The TOCSY experiment extends the correlations beyond directly coupled protons to an entire spin system. libretexts.orgprinceton.edu It shows correlations between a given proton and all other protons within the same coupled network. This is particularly useful for identifying all the protons belonging to a specific structural fragment, such as a side chain attached to the main ring system of this compound.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike COSY and TOCSY which show through-bond correlations, NOESY reveals through-space interactions between protons that are in close proximity (typically within 5 Å). libretexts.orgnih.govacdlabs.com This is crucial for determining the relative stereochemistry of the molecule. For sesquiterpene lactones, NOESY data can establish the orientation of substituents on the ring, such as whether they are on the same face (cis) or opposite faces (trans) of the molecule. nih.govresearchgate.net The detection of hydroxyl groups can also be unequivocally achieved by observing their chemical exchange cross-peaks with the residual water signal in the solvent. nih.govresearchgate.net
The following table illustrates typical correlations that could be observed for a sesquiterpene lactone like this compound in various 2D NMR experiments.
| Experiment | Type of Correlation | Information Gained for a Sesquiterpene Lactone |
| COSY | ¹H-¹H coupling through 2-3 bonds | Identifies adjacent protons, helping to map out the carbon skeleton and side chains. |
| TOCSY | ¹H-¹H coupling within a spin system | Connects all protons in a coupled network, useful for identifying entire structural fragments. |
| NOESY | ¹H-¹H interaction through space (<5 Å) | Determines the relative stereochemistry and 3D conformation of the molecule. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule with a high degree of confidence. creative-proteomics.com This is a critical first step in identifying an unknown compound like this compound. The Orbitrap and Quadrupole Time-of-Flight (Q-TOF) are common mass analyzers used for HRMS. creative-proteomics.com
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (the precursor ion) and then fragmenting it to produce a series of product ions. nih.govbohrium.com The resulting fragmentation pattern is like a fingerprint for the molecule and provides invaluable structural information. nih.govresearchgate.net For sesquiterpene lactones, common fragmentation pathways often involve the loss of side chains and neutral molecules like water (H₂O) and carbon dioxide (CO₂). nih.govbohrium.com
A study on hirsutinolide-type sesquiterpene lactones, for instance, established that a primary fragmentation pattern involves the loss of the side chain at the C-8 position, followed by the loss of the substituent at the C-13 position. nih.govresearchgate.net Such established fragmentation patterns can be used to identify new but structurally related compounds in plant extracts. nih.govresearchgate.net
The combination of HRMS and MS/MS is a powerful tool for:
Structural Elucidation: Confirming the molecular formula and providing clues about the structural components of the molecule.
Metabolite Identification: Identifying metabolites of this compound in biological systems by detecting compounds with related masses and fragmentation patterns.
Interaction Analysis: In techniques like qPLEX-RIME (quantitative multiplexed RIME), MS can be used to study the dynamics of protein interactions with small molecules. nih.gov
Below is a table summarizing the application of these mass spectrometry techniques.
| Technique | Information Provided | Application in this compound Research |
| HRMS | Exact mass measurement and elemental composition. | Determination of the precise molecular formula of this compound. |
| MS/MS | Structural information from fragmentation patterns. | Elucidation of the core structure and substituent groups of this compound and its metabolites. |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are exceptionally sensitive to the stereochemistry of a molecule. nih.govchiralabsxl.com Since many biological activities of molecules are dependent on their specific three-dimensional arrangement, establishing the absolute configuration is crucial.
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly characteristic of the molecule's stereochemistry. The absolute configuration of sesquiterpene lactones can often be determined by applying established rules, such as the sesquiterpene lactone rule, or by comparing the experimental CD spectrum with theoretically calculated spectra for possible stereoisomers. nih.govsioc-journal.cncjnmcpu.com
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. sci-hub.se The shape of the ORD curve, particularly the sign and wavelength of the maxima and minima (known as the Cotton effect), is related to the stereochemistry of the molecule. sci-hub.se
These techniques are vital for the non-ambiguous assignment of the absolute configuration of chiral centers in the this compound molecule, which is information that cannot be reliably obtained from NMR or MS alone. nih.govrsc.org
X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. sci-hub.sersc.orgresearchgate.net The technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a detailed model of the electron density, and thus the atomic arrangement, within the molecule. researchgate.netacs.org For chiral molecules, specialized methods analyzing anomalous dispersion effects can unambiguously determine the absolute configuration. rsc.orgresearchgate.net
While there are no publicly available X-ray crystal structures specifically for this compound, this technique has been successfully applied to other sesquiterpene lactones, such as melampodin and 1,10-epoxyhaagenolide, to confirm their structures and absolute configurations. rsc.orgresearchgate.net
Furthermore, X-ray crystallography is a powerful tool for studying the interactions between small molecules and proteins. nih.govnih.govnih.govresearchgate.netresearchgate.netrcsb.org If this compound were to be co-crystallized with its biological target, the resulting crystal structure would provide a high-resolution view of the binding site, revealing the specific amino acid residues involved in the interaction and the conformation of this compound when bound. nih.gov This information is invaluable for understanding its mechanism of action and for structure-based drug design. nih.gov
Advanced Chromatographic Separation Techniques
Due to the complexity of the biological and environmental matrices in which this compound may be found, advanced chromatographic techniques are essential for its isolation, detection, and quantification.
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry, are indispensable for the analysis of compounds in complex mixtures like plant extracts. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of non-volatile and thermally labile compounds like most sesquiterpene lactones. researchgate.netnih.govresearchgate.netsemanticscholar.org An ultra-performance liquid chromatography (UPLC) system can be used for rapid and high-resolution separation, followed by detection with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). nih.govsemanticscholar.org This method offers high sensitivity and selectivity, allowing for the simultaneous quantification of multiple sesquiterpene lactones in a single run. nih.govsemanticscholar.org For example, an LC-MS/MS method was successfully developed to quantify five different sesquiterpene lactones in the dried root of Lindera aggregata. nih.gov A similar approach could be applied to the analysis of this compound in various samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile or semi-volatile compounds. creative-proteomics.comnih.govscispace.comproquest.com While many sesquiterpene lactones are not sufficiently volatile for direct GC analysis, derivatization can sometimes be employed to increase their volatility. GC-MS has been used to determine the sesquiterpene lactone content in the leaves of Arnica montana and to analyze extracts of Artemisia pallens. nih.govscispace.comproquest.com
The table below compares the applicability of LC-MS/MS and GC-MS for the analysis of sesquiterpene lactones.
| Technique | Principle | Applicability to this compound | Advantages |
| LC-MS/MS | Separates compounds in the liquid phase based on polarity, followed by mass analysis. | Highly suitable for the direct analysis of this compound in plant extracts and biological fluids. nih.govmdpi.comnih.gov | High sensitivity, high selectivity, applicable to non-volatile and thermally labile compounds. |
| GC-MS | Separates compounds in the gas phase based on boiling point and polarity, followed by mass analysis. | Potentially applicable if this compound is volatile or can be derivatized to increase volatility. | Excellent separation efficiency for volatile compounds. |
Preparative Chromatography for Isolate Purification
The isolation of pure this compound from natural sources or synthetic reaction mixtures is a critical step for its structural elucidation and further investigation. Preparative chromatography is the cornerstone technique for achieving high-purity isolates. nih.gov Due to the structural complexity and the potential for isomeric impurities, multi-step purification strategies are often employed.
High-Speed Counter-Current Chromatography (HSCCC) has emerged as an effective initial purification step for sesquiterpenoid lactones. This technique, which utilizes a liquid-liquid partitioning system, minimizes the irreversible adsorption of the sample that can occur with solid stationary phases. johnshopkins.edu For instance, a two-phase solvent system of n-hexane–ethyl acetate–methanol (B129727)–water has been successfully used for the separation of sesquiterpenoid lactones from a crude plant extract. johnshopkins.edu
Following initial fractionation by methods like HSCCC, preparative High-Performance Liquid Chromatography (HPLC) is typically employed for final purification. Reversed-phase columns, such as C18, are commonly used, with mobile phases consisting of gradients of water and an organic solvent like acetonitrile (B52724) or methanol. iaanalysis.com The selection of the appropriate column, mobile phase, and gradient profile is crucial for achieving optimal separation and purity of the target compound.
Table 1: Exemplary Preparative Chromatography Parameters for Sesquiterpenoid Lactone Purification
| Parameter | High-Speed Counter-Current Chromatography (HSCCC) johnshopkins.edu | Preparative High-Performance Liquid Chromatography (HPLC) iaanalysis.com |
| Stationary Phase | Liquid (n-hexane–ethyl acetate–methanol–water) | Solid (Cosmosil C18-AR-II, 5 µm) |
| Mobile Phase | n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) | Isocratic elution with 45% and 55% methanol in water |
| Flow Rate | Not specified | 4 mL/min |
| Detection | Not specified | UV at 254 nm |
| Sample Load | 540 mg of n-butanol fraction | Not specified |
| Purity Achieved | 91.8% - 97.9% | 91.1% - 98.7% |
| Isolated Compounds | 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide, Eupalinolide A, Eupalinolide B | Olgin, Laferin, Olgoferin, Oferin, Daucoguainolactone F |
This table presents a hypothetical compilation of data based on methodologies used for compounds structurally similar to this compound.
Chiral Chromatography for Enantiomeric Purity and Isomer Separation
This compound possesses multiple stereocenters, leading to the potential for the existence of various stereoisomers. As different enantiomers and diastereomers can exhibit distinct biological activities, the ability to separate and analyze these isomers is of paramount importance. Chiral chromatography is the primary technique utilized to determine the enantiomeric purity of chiral compounds and to separate racemic mixtures. csfarmacie.cznih.gov
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach for the enantioselective separation of sesquiterpene lactones. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective. nih.gov The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic mode, is critical for achieving successful separation. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Table 2: Illustrative Chiral HPLC Parameters for the Separation of Sesquiterpene Lactone Enantiomers
| Parameter | Chiral HPLC researchgate.net |
| Chiral Stationary Phase | Chiralcel OD-RH |
| Mobile Phase | Methanol/Water |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detection | UV |
| Separation Factor (α) | 1.1 - 4.77 |
| Resolution (Rs) | Baseline resolution achieved |
This table is a representative example based on the chiral separation of related compounds and does not represent data for this compound itself.
Biophysical Techniques for this compound-Biomolecule Interaction Analysis
Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanism of action. Biophysical techniques provide powerful tools to study these interactions in a quantitative and label-free manner.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.gov In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target biomolecule, and the resulting heat changes would be measured. This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding process. nih.gov
Surface Plasmon Resonance (SPR) is a sensitive optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. scas.co.jp For this compound research, a target biomolecule would be immobilized on the sensor chip, and a solution of this compound would be flowed over the surface. The binding and dissociation of this compound can be monitored by changes in the refractive index at the sensor surface, providing kinetic data such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). scas.co.jp
Table 3: Representative Biophysical Data for the Interaction of a Sesquiterpene Lactone with a Protein Target
| Technique | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) | Hypothetical: 10 µM |
| Stoichiometry (n) | Hypothetical: 1:1 | |
| Enthalpy (ΔH) | Hypothetical: -15 kcal/mol | |
| Entropy (ΔS) | Hypothetical: -10 cal/mol·K | |
| Surface Plasmon Resonance (SPR) | Association Rate (ka) | Hypothetical: 1 x 104 M-1s-1 |
| Dissociation Rate (kd) | Hypothetical: 1 x 10-2 s-1 | |
| Equilibrium Dissociation Constant (KD) | Hypothetical: 1 µM |
The data in this table are hypothetical and serve as an illustrative example of the parameters that can be obtained from these techniques.
Fluorescence Spectroscopy and Microscopic Techniques for Cellular Localization (in non-human models)
Determining the subcellular destination of this compound is crucial for understanding its biological effects. Fluorescence-based methods are powerful tools for visualizing the localization of molecules within cells.
Fluorescence Spectroscopy can be employed to study the interaction of this compound with biomolecules if the compound possesses intrinsic fluorescence or is derivatized with a fluorescent tag. Changes in the fluorescence properties, such as intensity or wavelength, upon binding can provide information about the interaction.
Fluorescence Microscopy , particularly confocal microscopy, allows for the high-resolution imaging of the distribution of fluorescently labeled this compound in non-human model cells. This can be achieved by either synthesizing a fluorescent derivative of this compound or by using immunofluorescence techniques. Immunofluorescence involves using a primary antibody that specifically recognizes this compound and a secondary antibody conjugated to a fluorophore for detection. Studies on other sesquiterpene lactones have utilized immunolabeling with specific antibodies followed by fluorescence microscopy to pinpoint their biosynthesis to specific cellular compartments, such as the secretory and stalk cells of glandular trichomes in plants. Histochemical staining with reagents that react with terpenes can also provide insights into their localization within tissues. These approaches can be adapted to investigate the cellular uptake and distribution of this compound in various non-human cell types, providing valuable information about its potential sites of action.
Vii. Eriofertin As a Biochemical Research Tool and Probe
Utilization in Elucidating Fundamental Biochemical Pathways
Chemical tools are widely employed to unravel the intricacies of biochemical pathways. By selectively activating or inhibiting specific enzymes or protein interactions within a pathway, researchers can observe the downstream effects and map the sequence of events. Databases and online tools, such as iPath, KEGG, WikiPathways, and Pathway Commons, serve as valuable resources for visualizing and analyzing metabolic and biochemical pathways, integrating data on chemicals, enzymes, and reactions. embl.depathwaytools.comwikipathways.orgpathwaycommons.org These platforms allow for the generation of customized pathway maps and the mapping of external data to understand metabolic activities. embl.depathwaytools.com The use of chemical compounds in conjunction with such tools aids in understanding the roles of specific molecular targets within a cell's response to its environment. unc.edu
Application as a Chemical Probe for Investigating Cellular Processes in vitro
Chemical probes are small molecules designed to selectively bind to and modulate the function of specific protein targets. promega.com.au In vitro, these probes are crucial for investigating cellular processes by allowing researchers to perturb protein function in a controlled cellular environment. promega.com.aumskcc.org Quality chemical probes possess characteristics such as in vitro potency and selectivity for their intended target, as well as cell-based activity consistent with the presumed pharmacology. unc.edu They are used to address the biology of proteins in their native cellular environment and to manipulate protein function. mskcc.org The development of such probes involves assessing factors like in vitro potency and selectivity against related proteins, evaluating their mechanism of action, and confirming cell-based activity and cytotoxicity. unc.edu Techniques like chemical proteomics can be used to interrogate protein interaction partners of small molecules, aiding in the understanding of cellular processes. researchgate.net
Development of Compound-Based Affinity Ligands for Target Identification
Identifying the specific molecular targets of bioactive compounds is a critical step in understanding their biological effects. Compound-based affinity ligands are developed to selectively bind to target proteins, facilitating their isolation and identification. These ligands can be immobilized on a solid support or incorporate tags (e.g., biotin, fluorescent labels) to enable the capture and detection of interacting proteins. mskcc.org Techniques such as native mass spectrometry and collision-induced affinity selection mass spectrometry have emerged as platforms for identifying interactions between natural products and their protein targets, particularly for detecting noncovalent protein-ligand binding in complex mixtures. frontiersin.org These methods can identify bound ligands and multiple bindings in a single screening, aiding in target deconvolution. frontiersin.orgresearchgate.net Recent advancements in proteomics techniques, such as peptide-centric local stability assay (PELSA), offer high sensitivity in identifying ligand-binding proteins and sites without requiring ligand modification, providing insights into protein structural changes upon ligand binding. scitechdaily.com Predicting protein-ligand affinity computationally also plays a role in target identification and drug discovery. nih.govbiorxiv.org
Use in Phenotypic Screening Assays (non-clinical focus)
Phenotypic screening is a powerful approach in research that identifies bioactive compounds based on their ability to alter a cell or organism's observable characteristics (phenotype) in a desired manner, without necessarily requiring prior knowledge of a specific molecular target. technologynetworks.comazolifesciences.compharmafeatures.com In a non-clinical context, these assays are used to investigate fundamental biological questions and identify compounds that modulate specific cellular processes. In vitro phenotypic screening involves testing compounds on cultured cells to assess their effects on functions, morphology, or viability. technologynetworks.com This can include observing changes in cell proliferation, cell death, or protein expression profiles. kcasbio.com High-content screening (HCS) is a type of phenotypic screening that utilizes automated imaging and quantitative data analysis to identify molecules that alter cell phenotypes. azolifesciences.comnih.gov HCS allows for the study of the whole cell and the effects of compounds on the entirety of the cellular system. azolifesciences.com Phenotypic screening is particularly useful for studying complex biological mechanisms where the underlying molecular targets may not be fully understood. azolifesciences.compharmafeatures.com
Viii. Emerging Research Frontiers and Future Directions in Eriofertin Studies
Discovery of Novel Eriofertin-Related Compounds and Biosynthetic Enzymes
The search for new bioactive molecules continues to drive natural product research. The discovery of novel compounds related to this compound is crucial for expanding the library of structurally diverse sesquiterpene lactones available for biological screening and for understanding structure-activity relationships. This compound itself is part of a family of related compounds, such as Eriofertopin and deacetyleupaserrin, found in plants like Eriophyllum confertiflorum. yachaytech.edu.ecslideheaven.comlsu.edu The exploration of previously uninvestigated or underexplored species within the Asteraceae family remains a promising avenue for isolating new this compound analogues.
A significant frontier is the elucidation of this compound's biosynthetic pathway. Identifying and characterizing the specific enzymes (e.g., terpene synthases, cytochromes P450, acyltransferases) that construct its complex germacranolide skeleton is a key objective. While the specific pathway for this compound is not yet fully mapped, research into the biosynthesis of other complex terpenes, such as ergot alkaloids, provides a roadmap. researchgate.net This involves a combination of genome mining, transcriptomics, and heterologous expression of candidate genes in microbial hosts like yeast. researchgate.netrsc.org The discovery of these enzymes not only explains how nature builds such molecules but also provides powerful tools for synthetic biology, enabling the engineered production of this compound and novel "unnatural" derivatives. rsc.org Modern discovery workflows increasingly integrate computational screening of natural product databases and genomic data to predict and prioritize sources of novel compounds. nih.govbiomedres.us
Table 1: Key Enzyme Classes in Terpenoid Biosynthesis and Their Potential Role in this compound Formation
| Enzyme Class | General Function in Terpenoid Biosynthesis | Hypothesized Role in this compound Biosynthesis |
|---|---|---|
| Terpene Synthase (TPS) | Catalyzes the formation of the basic carbon skeleton from acyclic precursors (e.g., Farnesyl Pyrophosphate). | Formation of the foundational germacrane (B1241064) ring structure. |
| Cytochrome P450 Monooxygenase (CYP450) | Introduces oxygen atoms (hydroxyl groups, epoxides), leading to skeletal rearrangements and functionalization. | Hydroxylation at various positions on the germacrane skeleton and potentially catalysis of lactone ring formation. |
| Acyltransferase (AT) | Transfers acyl groups (e.g., acetate, angelate) to hydroxyl functions on the core scaffold. | Addition of the angelate ester side chain, a feature known to be important for the activity of some sesquiterpene lactones. yachaytech.edu.ec |
| Dehydrogenase | Catalyzes oxidation reactions, such as the conversion of alcohols to aldehydes or ketones. | Formation of carbonyl groups or the α-methylene group of the γ-lactone ring. |
Development of Innovative Synthetic Methodologies for Complex Analogues
The structural complexity of this compound presents a significant challenge to chemical synthesis. However, this complexity also offers an opportunity for the development and application of innovative synthetic methodologies. nih.gov Modern organic synthesis provides a powerful toolkit for constructing complex molecules and, crucially, for generating analogues that are inaccessible from natural sources. iitm.ac.inrsc.org These analogues are vital for probing structure-activity relationships and optimizing biological effects.
Future research will focus on applying state-of-the-art synthetic strategies to this compound and its relatives. nih.gov Key areas of development include:
Asymmetric Catalysis: Methods like Sharpless asymmetric dihydroxylation and epoxidation are crucial for establishing the correct stereochemistry of the multiple chiral centers in the molecule. iitm.ac.in
Macrocyclization Reactions: The formation of the ten-membered germacrane ring is a critical step. Advanced techniques such as ring-closing metathesis (RCM) and macrolactonization are essential for efficiently achieving this transformation. nih.gov
Late-Stage Functionalization: Developing methods to selectively modify the this compound scaffold after the core structure is assembled allows for the rapid generation of a diverse library of analogues. This can involve C-H activation, radical-mediated reactions, or biocatalytic approaches. ucsc.edu
Flow Chemistry and Automated Synthesis: These technologies can accelerate the synthesis of analogues by enabling rapid reaction optimization and purification, moving beyond traditional batch chemistry.
The design and synthesis of novel erianin (B49306) analogues for use as pyruvate (B1213749) carboxylase inhibitors serves as a relevant case study, demonstrating how principles of bioisosterism and modern synthetic chemistry can be used to create compounds with improved properties. nih.gov
Deeper Characterization of this compound's Molecular Mechanisms at Atomic Resolution
A fundamental goal in this compound research is to understand precisely how it interacts with its biological targets at the molecular level. Early studies suggest that the cytotoxic activity of this compound and related sesquiterpene lactones is dependent on key structural features like the α-methylene-γ-lactone moiety, which can act as a Michael acceptor for nucleophiles such as the thiol groups in cysteine residues of proteins. yachaytech.edu.ec
To move beyond this hypothesis requires a deeper, atomic-resolution view of these interactions. Emerging research will increasingly employ a suite of advanced biophysical and structural biology techniques. The characterization of the erythroferrone (ERFE) hormone's interaction with its targets provides a powerful example of this approach, combining computational modeling with experimental validation. nih.govnih.gov
Table 2: Advanced Techniques for Elucidating Molecular Mechanisms
| Technique | Application to this compound Research | Expected Outcome |
|---|---|---|
| X-ray Crystallography / Cryo-EM | Co-crystallization of this compound with a purified target protein. | A static, high-resolution 3D structure of the this compound-protein complex, revealing specific binding pockets and covalent linkages. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of this compound binding to a target protein in solution. | Identification of the specific amino acid residues involved in the interaction and characterization of binding dynamics. |
| Surface Plasmon Resonance (SPR) | Real-time measurement of the binding and dissociation of this compound to a target protein immobilized on a sensor chip. | Quantitative data on binding affinity (KD), and association/dissociation kinetics. nih.govnih.gov |
| Computational Modeling & Molecular Dynamics (MD) | In silico docking of this compound to predicted protein targets; simulation of the complex's stability over time. | Prediction of binding modes and identification of key interacting residues to guide experimental work. nih.gov |
| Chemoproteomics | Use of this compound-based chemical probes to "pull down" and identify binding partners from complex cell lysates. | Unbiased, proteome-wide identification of direct molecular targets in a cellular context. |
By applying these methods, researchers can definitively identify the cellular targets of this compound, map its binding site in atomic detail, and understand the structural basis for its biological activity.
Interdisciplinary Research on this compound's Ecological Roles and Interactions
This compound is a natural product synthesized by plants, and its existence is likely the result of evolutionary pressures. Interdisciplinary research at the interface of chemistry and ecology is essential to understand its natural function. Sesquiterpene lactones are widely recognized as key mediators of plant-herbivore interactions, often acting as feeding deterrents or toxins. nih.govf1000research.com The concentration of these compounds in vulnerable plant tissues like leaves and flowers supports their role in defense. yachaytech.edu.ec
Future research must move beyond simple correlations and employ rigorous ecological experiments to define this compound's role. This involves:
Investigating Plant-Herbivore Dynamics: Studies examining the feeding preferences of generalist and specialist herbivores on plants with varying this compound concentrations. nih.govresearchgate.net This can reveal whether this compound acts as a deterrent and to which species.
Understanding Multi-trophic Interactions: Exploring how this compound affects not just herbivores, but also their predators and parasites. The chemical composition of a plant can have cascading effects up the food chain. f1000research.com
Analyzing Environmental Influences: Researching how abiotic factors like nutrient availability, drought, or elevated CO2 levels affect the plant's production of this compound and how this, in turn, alters its interactions with herbivores. nih.gov
Exploring Allelopathy: Investigating whether this compound is exuded from roots or leached from leaf litter to inhibit the growth of competing plant species.
Defining the ecological function of a species' activity is complex and requires understanding its role within the broader ecosystem. philarchive.orgyoutube.com Such interdisciplinary studies are not only fundamental to plant ecology but can also provide insights into the evolution of chemical diversity and inspire new applications. pensoft.net
Integration of this compound Research with Systems Biology and 'Omics' Approaches
To comprehend the full impact of this compound on a biological system, research must move beyond a single-target, reductionist approach. Systems biology offers a holistic framework for this by integrating large-scale datasets to model complex cellular responses. numberanalytics.comsahmri.org.au The application of 'omics' technologies—particularly proteomics and metabolomics—is central to this endeavor. nih.gov
When a cell or organism is exposed to this compound, the resulting changes can be captured at multiple molecular levels:
Proteomics: This technique allows for the quantitative analysis of thousands of proteins simultaneously. nih.gov By comparing the proteomes of control vs. This compound-treated cells, researchers can identify entire pathways that are perturbed, revealing downstream effects far from the initial drug-target interaction. frontiersin.org
Metabolomics: This involves the comprehensive measurement of small-molecule metabolites (e.g., amino acids, lipids, sugars) in a biological sample. creative-proteomics.com It provides a functional readout of the cellular phenotype and can reveal metabolic reprogramming induced by this compound. nih.govfrontiersin.org For example, studies have used metabolomics to link drug action to specific metabolic pathways like glycolysis or amino acid metabolism. frontiersin.org
Integrating these datasets can provide a powerful, multi-layered view of this compound's mechanism of action. nih.govfrontiersin.org This approach can help identify biomarkers that predict response to the compound and uncover unexpected mechanisms or off-target effects, providing a much richer understanding than traditional methods alone. revespcardiol.org
Challenges and Opportunities in this compound Academic Research
The path to fully understanding and utilizing this compound is paved with both significant challenges and exciting opportunities. Navigating these will require innovation, collaboration, and persistence.
Challenges:
Supply and Isolation: Obtaining sufficient quantities of this compound from natural sources is often a major bottleneck, as yields can be low and the isolation process labor-intensive. yachaytech.edu.ec
Synthetic Complexity: The intricate, stereochemically rich structure of this compound makes its total chemical synthesis a formidable challenge, hindering the rapid production of analogues. nih.gov
Target Deconvolution: Identifying the specific molecular target(s) of a bioactive compound within the complexity of a cell remains a difficult task, often requiring sophisticated and resource-intensive chemoproteomic approaches.
Interdisciplinary Complexity: Meaningful research into ecological roles or systems-level effects requires coordinating expertise from disparate fields like organic chemistry, molecular biology, ecology, and computational science, which can create logistical and communication hurdles. nih.gov
Opportunities:
Biotechnological Production: Advances in synthetic biology and metabolic engineering offer the potential to transfer the this compound biosynthetic pathway into a microbial host (e.g., Saccharomyces cerevisiae), enabling scalable and sustainable production. researchgate.net
Advanced Synthesis: The continuous evolution of synthetic organic chemistry, including catalysis and automation, provides new tools to tackle the synthesis of this compound and its analogues more efficiently. iitm.ac.inwixsite.com
Computational and 'Omics' Integration: The power of computational modeling, combined with 'omics' data, allows for the generation of testable hypotheses about mechanisms, targets, and biological networks on an unprecedented scale, accelerating the pace of discovery. nih.govnumberanalytics.com
Translational Potential: The unique structure and potent bioactivity of sesquiterpene lactones like this compound represent a significant opportunity for the discovery of new therapeutic leads, particularly in areas where new chemical scaffolds are needed. yachaytech.edu.ec
Overcoming the challenges through these emerging opportunities will be key to unlocking the full scientific and potential therapeutic value of this compound.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
